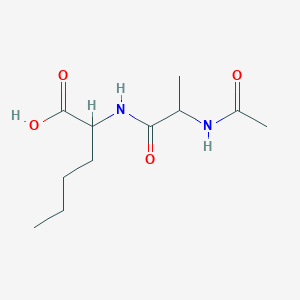![molecular formula C9H13ClN4 B2971084 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride CAS No. 1439902-20-1](/img/structure/B2971084.png)
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is a chemical compound belonging to the class of triazolopyridines
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.
Mode of Action
This can lead to changes in cell behavior, such as reduced inflammation or slowed cell growth .
Biochemical Pathways
Compounds that inhibit jak1 and jak2, for example, can affect the jak-stat signaling pathway, which is involved in processes such as cell growth, cell differentiation, and immune response .
Result of Action
Similar compounds have been shown to have various effects, such as reducing inflammation or slowing cell growth, depending on their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized with formamide to produce the triazolopyridine core. Subsequent alkylation with ethyl iodide introduces the ethyl group at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazolopyridine core is valuable in the design of new chemical entities.
Biology: In biological research, this compound has been studied for its potential as a pharmacological agent. It has shown promise in modulating biological pathways and influencing cellular processes.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound is structurally similar but differs in the presence of a quinoxaline core instead of a pyridine core.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a pyrazine core, differing in the heterocyclic structure.
Uniqueness: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is unique due to its specific ethyl substitution and the presence of the triazolopyridine core. These structural features contribute to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-2-8-11-12-9-4-3-7(5-10)6-13(8)9;/h3-4,6H,2,5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQASGYVCLZEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2971001.png)
![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2971002.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2971004.png)


![3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2971013.png)
![1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione](/img/structure/B2971014.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)


![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2971021.png)

